molecular formula C6H14O2 B14000534 3-Methoxy-3-methylbutan-2-ol CAS No. 39250-87-8

3-Methoxy-3-methylbutan-2-ol

Cat. No.: B14000534
CAS No.: 39250-87-8
M. Wt: 118.17 g/mol
InChI Key: SPILUUVIGQMCHL-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutan-2-ol (CAS: 39250-87-8) is an ether-alcohol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol . This compound is a clear, colorless liquid characterized by its mild, slightly fresh, fruity, and green odor profile . It possesses a density of approximately 0.896 g/cm³ and a boiling point of around 133.8°C . This compound is valued in research for its unique physicochemical properties, including excellent solubility in both water and a broad range of fragrance compounds . Its key research value lies in its unique volatility, which makes it a subject of interest for studying and adjusting evaporation rates in various formulations . Researchers utilize this compound as a solvent or co-solvent to investigate the stabilization of perfume compositions during evaporation and to minimize the amount of solubilizers required in surfactant-based, water-based aromatic products . Its low odor and high compatibility make it a suitable candidate for studying fragrance delivery in applications such as air fresheners, where it can be used in concentrations up to 30% in finished products . Note on Isomerism: It is important for researchers to note that the compound named 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3) is a closely related isomer with a well-documented profile as a versatile solvent in coatings, inks, and cleaning agents . The information provided here pertains specifically to the 2-ol isomer. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, personal use, or any other commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39250-87-8

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

3-methoxy-3-methylbutan-2-ol

InChI

InChI=1S/C6H14O2/c1-5(7)6(2,3)8-4/h5,7H,1-4H3

InChI Key

SPILUUVIGQMCHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC)O

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 3 Methoxy 3 Methylbutan 2 Ol

Direct Synthetic Routes

Direct synthesis provides the most straightforward pathways to 3-Methoxy-3-methylbutan-2-ol, primarily through the formation of an ether linkage on a carbon backbone.

Catalytic Methoxylation of Unsaturated Precursors

The addition of methanol (B129727) across the double bond of an unsaturated alcohol precursor is a common method for producing alkoxy alcohols. This process, known as etherification, is typically facilitated by an acid catalyst. masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, a logical unsaturated precursor would be 3-methyl-3-buten-2-ol. The reaction involves the protonation of the alkene, followed by the nucleophilic attack of methanol.

Heterogeneous acid catalysts are frequently employed in industrial settings for alkene etherification due to their ease of separation from the reaction mixture and potential for regeneration and reuse. researchgate.net Materials such as zeolites and strongly acidic ion-exchange resins are effective for this purpose. google.comacs.org Research into the synthesis of similar compounds, such as 3-alkoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-ol, demonstrates the effectiveness of β-zeolite and Y-zeolite catalysts. google.com These solid acid catalysts facilitate the reaction between an unsaturated alcohol and a primary alcohol, like methanol, to produce the corresponding ether with high selectivity and yield. google.comgoogle.com

A patented method for a related compound shows that reacting 3-methyl-3-buten-1-ol with primary alcohols in the presence of β-zeolite or Y-zeolite yields the desired 3-alkoxy-3-methyl-1-butanol. google.com The conditions for these reactions, including catalyst type, temperature, and reactant ratios, are critical for optimizing yield and selectivity.

Catalyst TypePrecursor AlcoholReactant AlcoholConversion (%)Selectivity (%)Yield (%)
β-Zeolite (BEA-25)3-methyl-3-buten-1-olEthanol88.475.066.3
β-Zeolite (BEA-150)3-methyl-3-buten-1-olEthanol59.569.941.6
Y-Zeolite (350HUA)3-methyl-3-buten-1-olEthanol74.977.558.0
Strong Acidic Ion Exchange Resin3-methyl-3-buten-1-olEthanol13.632.74.4

This table presents data from a study on the synthesis of 3-ethoxy-3-methyl-1-butanol, a structurally similar compound, illustrating the comparative performance of various heterogeneous acid catalysts. google.com The principles and catalyst efficiencies are analogous to the methoxylation reaction to form this compound.

The kinetics and selectivity of the catalytic methoxylation are influenced by several factors, including reaction temperature, pressure, and the molar ratio of reactants. google.com In the synthesis of 3-methoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-ol and methanol, various heterogeneous acid catalysts have been tested under different conditions. google.com For example, using a SiO₂-Al₂O₃ catalyst at 180°C and 3.5 MPa pressure for 4 hours resulted in a 3-methyl-3-buten-1-ol conversion of 90.1% and a selectivity for the desired product of 85.6%. google.com In contrast, using an H-β zeolite catalyst at 150°C and 2.7 MPa for 4 hours yielded a conversion of 95.2% and a selectivity of 88.9%. google.com These findings highlight that catalyst choice and reaction parameters are crucial for maximizing the yield of the target ether while minimizing the formation of byproducts.

Ring-Opening Reactions of Epoxides with Methanol

An alternative synthetic route to this compound involves the ring-opening of a suitable epoxide precursor, such as 2,3-dimethyl-2,3-epoxybutane (also known as 2,3-dimethyloxirane), with methanol. Epoxides are highly reactive due to their strained three-membered ring, making them susceptible to nucleophilic attack. masterorganicchemistry.com

The ring-opening of epoxides is a stereospecific reaction that proceeds via an Sₙ2 mechanism. youtube.comlibretexts.org This mechanism dictates that the nucleophile (in this case, methanol) attacks from the side opposite to the C-O bond of the epoxide ring. chemistrysteps.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom where the substitution occurs. The product formed is a trans or anti-product, where the newly added methoxy (B1213986) group and the resulting hydroxyl group are on opposite faces of the original epoxide plane. chemistrysteps.com Because the reaction is a concerted Sₙ2 process, it is predictable in its stereospecificity. youtube.com

While strong nucleophiles can open an epoxide ring under basic or neutral conditions, weaker nucleophiles like methanol generally require acid catalysis. masterorganicchemistry.comresearchgate.net Lewis acids are particularly effective catalysts for this transformation. researchgate.netacs.org The Lewis acid coordinates with the oxygen atom of the epoxide, polarizing the C-O bonds and making the epoxide a more potent electrophile. core.ac.uk This activation facilitates the attack by the methanol nucleophile.

In the case of an unsymmetrical epoxide, acid-catalyzed ring-opening typically occurs at the more substituted carbon atom. libretexts.orgmasterorganicchemistry.comlibretexts.org This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which resembles a stable tertiary carbocation. For a symmetrically substituted epoxide like 2,3-dimethyl-2,3-epoxybutane, attack can occur at either of the two equivalent tertiary carbons.

Modern heterogeneous Lewis acid catalysts, such as tin-containing zeolites (Sn-Beta), have shown high activity and regioselectivity for the ring-opening of epoxides with alcohols. researchgate.netucdavis.edu The proposed mechanism for some systems involves the activation of the epoxide on an alcohol molecule that is adsorbed to the catalyst's active site, followed by a nucleophilic attack from a second alcohol molecule. researchgate.netucdavis.edu Such catalysts are robust, reusable, and offer a more sustainable approach to these synthesis reactions. ucdavis.edu

Reductive Transformations of Carbonyl Precursors

The most direct route to this compound involves the reduction of its corresponding carbonyl precursor, 3-methoxy-3-methyl-2-butanone. This transformation is pivotal as it establishes the stereocenter at the C2 position. The existing stereocenter at C3, bearing the methoxy group, influences the stereochemical outcome of the reduction, necessitating sophisticated strategies to control the formation of diastereomers and enantiomers.

The reduction of the prochiral ketone in 3-methoxy-3-methyl-2-butanone creates a new chiral center, leading to the potential formation of diastereomeric products (syn and anti). Diastereoselective reduction strategies aim to selectively produce one diastereomer over the other. The outcome is often governed by the steric and electronic properties of the substrate and the nature of the reducing agent.

Models such as the Felkin-Anh model are used to predict the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a chiral center. These models consider the steric hindrance of the substituents on the existing chiral carbon to predict the most favorable trajectory for the incoming hydride nucleophile. For α-alkoxy ketones, chelation control can also be a dominant factor. If a Lewis acidic reducing agent is used (e.g., containing Zn, Mg, or Ce), it can coordinate with both the carbonyl oxygen and the α-alkoxy oxygen, forming a rigid five-membered ring intermediate. This locks the conformation of the molecule, and the hydride is delivered to the less hindered face of the carbonyl, often leading to the syn product. In contrast, non-chelating reducing agents (e.g., NaBH4, L-Selectride) typically favor the formation of the anti product, as predicted by the Felkin-Anh model.

A study on the reduction of β-alkoxy ketones using samarium diiodide highlighted how different alkoxy groups can act as "director" or "spectator" groups, influencing the stereoselectivity of the reduction to form anti-1,3-diol monoethers. acs.org While this applies to a β-alkoxy system, the principle of alkoxy group participation in directing stereochemistry is a relevant concept.

Enantioselective hydrogenation is a powerful technique for synthesizing enantiomerically pure alcohols from prochiral ketones. wikipedia.org This is particularly relevant for α-heteroatom substituted ketones, including α-alkoxy ketones. thieme-connect.comacs.org These reactions utilize chiral catalysts, typically transition metal complexes with chiral ligands, to facilitate the addition of hydrogen with high enantioselectivity. wikipedia.org

Ruthenium(II) complexes are among the most effective catalysts for this purpose. thieme-connect.com For instance, Ru(II) complexes of β-amino alcohols or monotosylated diamines have demonstrated high efficiency in the asymmetric transfer hydrogenation of various ketones using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. thieme-connect.com The enantioselectivity of these reactions is highly dependent on the structure of the substrate and the specific catalyst used. While direct studies on 3-methoxy-3-methyl-2-butanone are not prevalent, research on structurally similar α-alkoxy ketones shows that high yields and enantioselectivities are achievable. thieme-connect.comresearchgate.net

The table below summarizes catalyst systems used for the asymmetric hydrogenation of related ketone substrates.

Catalyst SystemReductantSubstrate TypeTypical Enantiomeric Excess (ee)
Ru(II) arene complexes with monotosylated diamineFormic acid/triethylamine or IsopropanolAromatic and Aliphatic Ketones>95%
Ru(II) complexes with β-amino alcoholsIsopropanol/KOHα-Heteroatom Substituted KetonesHigh
Cp*Ir(OTf)(MsDpen)H₂α-Hydroxy Aromatic Ketones96%
(S)-TolBINAP/(R)-DMAPEN–RuH₂ in 2-propanolα-Methoxy Aromatic Ketones98% (anti-selective)

Advanced Reaction Mechanisms and Mechanistic Elucidation of 3 Methoxy 3 Methylbutan 2 Ol Transformations

Studies on Radical-Initiated Reactions

Hydroxyl Radical Reactions and Atmospheric Fate Studies

The reaction of 3-Methoxy-3-methylbutan-2-ol with OH radicals is expected to proceed via hydrogen abstraction from various sites on the molecule. The rate of this reaction is a critical parameter in determining the atmospheric lifetime of the compound.

Currently, there are no experimentally determined rate constants for the reaction of OH radicals with this compound in the reviewed literature. However, for a structurally analogous compound, 3-methoxy-3-methyl-1-butanol, a rate constant of (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ has been measured at 296 ± 2 K. sigmaaldrich.comnih.gov This value can provide a rough estimate, though the actual rate constant for this compound may differ due to the different position of the hydroxyl group.

To illustrate the type of data required, a hypothetical data table for the reaction of this compound with OH radicals is presented below.

Hypothetical Rate Constants for the Reaction of OH Radicals with this compound

Temperature (K) Rate Constant (cm³ molecule⁻¹ s⁻¹) Method

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental values were found in the reviewed literature.

The products of the OH radical-initiated oxidation of this compound have not been experimentally identified or quantified. In the presence of nitrogen oxides (NOₓ), the degradation is expected to form a variety of smaller, oxygenated compounds. For the related compound, 3-methoxy-3-methyl-1-butanol, the reaction products identified include acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal. nih.gov

A hypothetical table of potential products and their expected yields for the reaction of this compound is shown below.

Hypothetical Product Yields from the OH Radical-Initiated Oxidation of this compound

Product Molar Yield (%)
Acetone Data not available
3-Methoxy-3-methyl-2-butanone Data not available
Formaldehyde Data not available

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental values were found in the reviewed literature.

The reaction is initiated by the abstraction of a hydrogen atom by the OH radical. The most likely sites for H-abstraction are the C-H bonds at the secondary carbon bearing the hydroxyl group and the tertiary carbon bearing the methoxy (B1213986) group, as these bonds are generally weaker.

Following H-abstraction, the resulting alkyl radical (R•) will react with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of stable end products.

Acid-Catalyzed Rearrangement Mechanisms

In the presence of acid, this compound, being a vicinal alkoxy alcohol, is susceptible to rearrangement reactions that are analogous to the well-known pinacol (B44631) rearrangement of 1,2-diols. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.comnrochemistry.com

Carbocationic Intermediates and Hydride Shifts in Analogous Systems

The mechanism of the acid-catalyzed rearrangement involves the formation of a carbocationic intermediate. The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, which then departs as a water molecule, a good leaving group. masterorganicchemistry.com This leads to the formation of a secondary carbocation.

This secondary carbocation can then undergo a 1,2-hydride shift or a 1,2-methyl shift to form a more stable tertiary carbocation. The driving force for this rearrangement is the formation of a more stable carbocation. msu.edu Specifically, the migration of a group from the adjacent carbon bearing the methoxy group would result in a resonance-stabilized oxonium ion, which is significantly more stable than a tertiary carbocation due to the complete octet on all atoms. wikipedia.org

The migratory aptitude generally follows the order: hydride > aryl > alkyl. wikipedia.org Therefore, a hydride shift is more likely to occur if a hydrogen is available on the adjacent carbon. The resulting intermediate is then deprotonated to yield the final rearranged product, which would be a ketone.

Comparison of Migratory Aptitudes in Carbocation Rearrangements

Migrating Group Relative Migratory Aptitude
Hydride (H⁻) High
Phenyl (Ph⁻) Intermediate

This mechanism is a classic example of a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. msu.edu

Stereochemical Implications of Rearrangements

While specific studies on the rearrangements of this compound are not extensively documented, its structure allows for predictions based on well-established mechanistic principles such as the Wagner-Meerwein rearrangement. jk-sci.comwikipedia.org These rearrangements are typically initiated by the protonation of the hydroxyl group under acidic conditions, followed by the departure of a water molecule to form a tertiary carbocation.

The stereochemical outcome of such a rearrangement is intrinsically linked to the conformation of the carbocation intermediate and the migratory aptitude of the adjacent groups. In the case of the carbocation derived from this compound, a 1,2-hydride shift, a 1,2-methyl shift, or a 1,2-methoxymethyl shift could potentially occur. The migration of a group generally proceeds with retention of its stereochemistry. jk-sci.com The planarity of the carbocation intermediate, however, means that a nucleophile can attack from either face, potentially leading to a racemic or diastereomeric mixture of products, depending on the presence of other stereocenters in the molecule.

In cyclic systems, the stereochemistry of the diol plays a crucial role in determining the major product of a rearrangement. An alkyl group situated trans- to the leaving –OH group is more likely to migrate. wikipedia.org While this compound is acyclic, the principles of conformational control and the influence of steric factors on the transition state geometry are still relevant in predicting the stereochemical course of any potential rearrangements.

Stereochemical Investigations and Enantioselective Synthetic Methodologies for 3 Methoxy 3 Methylbutan 2 Ol

Analysis of Chirality and Diastereomerism

3-Methoxy-3-methylbutan-2-ol is a chiral molecule possessing two stereogenic centers, which are carbon atoms bonded to four different substituents. These centers are located at the C2 and C3 positions of the butanol backbone.

C2 (Carbon bearing the hydroxyl group): This carbon is bonded to a hydrogen atom, a hydroxyl (-OH) group, a methyl group (-CH3), and the C3 carbon group.

C3 (Carbon bearing the methoxy (B1213986) group): This carbon is bonded to the C2 carbon group, a methoxy (-OCH3) group, a methyl group (-CH3), and another methyl group.

The presence of two stereocenters means that a maximum of 2n (where n is the number of stereocenters) stereoisomers can exist. For this compound, this results in four possible stereoisomers:

(2R, 3R) and (2S, 3S), which are a pair of non-superimposable mirror images known as enantiomers.

(2R, 3S) and (2S, 3R), which constitute a second pair of enantiomers.

The relationship between any stereoisomer from the first pair and any stereoisomer from the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties, allowing for their potential separation by techniques such as chromatography or crystallization. The synthesis of a single, desired stereoisomer from the four possibilities requires precise control over the formation of both chiral centers.

Strategies for Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce one stereoisomer of a chiral compound. This is often achieved by using a chiral influence, such as a chiral auxiliary, catalyst, or reagent, to guide the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a potential approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. The resulting imide could then undergo a diastereoselective aldol reaction with a suitable aldehyde. The inherent chirality of the auxiliary would direct the nucleophilic attack of the enolate to one face of the aldehyde, establishing the required stereochemistry at both the α and β positions. Subsequent cleavage of the auxiliary would furnish the desired chiral diol product, which could then be converted to this compound.

The effectiveness of such an approach is demonstrated in numerous applications where high diastereoselectivity is achieved.

Table 1: Representative Performance of Chiral Auxiliaries in Aldol Reactions

Chiral Auxiliary Electrophile Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinone Benzaldehyde >99:1
(R)-4-Phenyl-2-oxazolidinone Isobutyraldehyde 98:2

Data are illustrative of typical results for these auxiliaries in analogous reactions and not specific to the synthesis of this compound.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. These metal-free catalysts offer a powerful and often more sustainable alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, particularly for asymmetric aldol and Michael reactions.

A plausible organocatalytic route to a precursor of this compound could involve the asymmetric aldol reaction between acetone and methoxyacetaldehyde, catalyzed by a chiral proline derivative. The catalyst would facilitate the formation of a chiral enamine intermediate from acetone, which would then add to the aldehyde with high facial selectivity. This would establish one of the key stereocenters in the molecule with a high degree of enantiomeric excess (ee). Subsequent reduction of the resulting ketone would yield the diol backbone.

Table 2: Typical Performance of Chiral Organocatalysts in Asymmetric Aldol Reactions

Catalyst Substrates Enantiomeric Excess (ee)
(S)-Proline Acetone + Isovaleraldehyde 96%
Quinine-based Squaramide Cyclic β-dione + Enone up to 99%

Data are illustrative of typical results for these catalysts in analogous reactions and not specific to the synthesis of this compound.

Chiral metal complexes are widely used for a variety of asymmetric transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. nih.gov These catalysts typically consist of a metal center coordinated to a chiral ligand, which creates a chiral environment that directs the stereochemical course of the reaction. nih.gov

An effective strategy for synthesizing an enantiomerically enriched precursor to this compound would be the asymmetric hydrogenation of a prochiral ketone, such as 3-methoxy-3-methyl-2-butanone. Using a chiral transition-metal catalyst, such as a Ruthenium-BINAP complex, hydrogen can be delivered selectively to one face of the ketone, leading to the formation of the alcohol with high enantioselectivity. This method is one of the most reliable and efficient ways to produce chiral secondary alcohols.

Table 3: Performance of Chiral Metal Complexes in Asymmetric Ketone Hydrogenation

Catalyst System Substrate Type Enantiomeric Excess (ee)
Ru(II)-BINAP-diamine Aromatic Ketones >98%
Rh(I)-DIPAMP α-Amino Ketones up to 95%

Data are illustrative of typical results for these catalyst systems in analogous reactions and not specific to the synthesis of this compound.

Biocatalytic Approaches to Chiral Resolution and Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. Enzymes can be used for the asymmetric synthesis of chiral molecules from prochiral starting materials or for the resolution of racemic mixtures.

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzyme-mediated kinetic resolution is particularly effective for alcohols. Lipases are commonly used enzymes that catalyze the enantioselective acylation of alcohols in organic solvents. nih.gov

In the case of racemic this compound, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be used to selectively acylate one of the enantiomers. nih.gov For example, in the presence of an acyl donor like vinyl acetate, the lipase might preferentially convert the (R)-enantiomer to (R)-3-methoxy-3-methylbutan-2-yl acetate, while leaving the (S)-enantiomer largely unreacted. nih.gov The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. The unreacted alcohol and the ester can then be separated by standard chromatographic methods.

Table 4: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme Racemic Alcohol Acyl Donor Enantiomeric Excess (ee) of Substrate Conversion
Novozym 435 (CALB) (R,S)-2-Butanol Vinyl Acetate ~90% ~50%
Pseudomonas cepacia Lipase (R,S)-1-Phenylethanol Vinyl Acetate >99% ~50%

Data are illustrative of typical results for these enzymes in the resolution of analogous secondary alcohols and not specific to this compound.

Biocatalytic Reductive Amination Strategies for Related Chiral Alcohols

Biocatalytic reductive amination has emerged as a powerful tool for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and chemical industries. While specific studies on the direct biocatalytic reductive amination of this compound are not extensively detailed in the provided search results, the strategies employed for structurally related chiral alcohols and the enzymes utilized offer significant insights into potential synthetic routes.

Amine dehydrogenases (AmDHs) have been shown to be effective catalysts for the synthesis of chiral amines from ketones. frontiersin.orgwhiterose.ac.uk Wild-type AmDHs, such as those from Caldalkalibacillus fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and MATOUAmDH2, have demonstrated efficacy in the synthesis of small, hydroxylated or unfunctionalized 2-aminoalkanes. frontiersin.orgwhiterose.ac.uk For instance, these enzymes have achieved high conversions and enantioselectivities for substrates like (S)-1-methoxypropan-2-amine (98.1% ee) and (3S)-3-aminobutan-2-ol (99.4% ee). frontiersin.orgwhiterose.ac.uk These examples, particularly the successful amination of a methoxy-containing propanolamine and a butanediol derivative, suggest the feasibility of applying similar biocatalytic systems to this compound. The presence of both a methoxy and a hydroxyl group in the target molecule presents a challenge that may require enzyme engineering to achieve high selectivity and conversion.

The general biocatalytic reductive amination process involves the conversion of a ketone to an amine using an amine dehydrogenase, ammonia, and a cofactor such as NADH or NADPH. nih.gov To regenerate the expensive cofactor, a secondary enzyme system, like glucose dehydrogenase, is often employed. thieme-connect.de The enantioselectivity of the reaction is dictated by the specific amine dehydrogenase used. For instance, engineered phenylalanine dehydrogenase variants have been developed that exhibit high enantioselectivity (ee > 99.9:0.1%) for the reductive amination of a variety of aliphatic and aromatic ketones. thieme-connect.de

While direct amination of the alcohol is not the primary route, the corresponding ketone, 3-methoxy-3-methylbutan-2-one, would be the substrate for reductive amination. The stereochemical outcome of the reaction would depend on the facial selectivity of the hydride attack on the imine intermediate formed in the active site of the AmDH. The structural similarity of this substrate to those successfully aminated in previous studies provides a strong rationale for exploring this biocatalytic approach.

Table 1: Examples of Biocatalytic Reductive Amination of Related Chiral Alcohols and Amines

SubstrateEnzymeProductEnantiomeric Excess (ee)ConversionReference
1-Methoxypropan-2-oneMsmeAmDH(S)-1-Methoxypropan-2-amine98.1%High frontiersin.orgwhiterose.ac.uk
3-Hydroxybutan-2-oneCfusAmDH, MsmeAmDH, MATOUAmDH2(3S)-3-Aminobutan-2-ol98.8-99.4%64.3-73.3% frontiersin.orgwhiterose.ac.uk
Butan-2-oneMsmeAmDH(S)-Butan-2-amine93.6%High frontiersin.orgwhiterose.ac.uk
Various KetonesEngineered Phenylalanine DehydrogenaseChiral Amines>99.9%High thieme-connect.de

Separation and Enantiomeric Enrichment Techniques

The separation of enantiomers is a critical step in the synthesis of optically pure compounds. For this compound, several techniques can be employed for its resolution and enantiomeric enrichment.

Chiral Chromatography Applications

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com While specific applications of chiral chromatography for the direct separation of this compound enantiomers are not detailed in the provided search results, the principles of this technique are broadly applicable.

The choice of the chiral stationary phase is crucial for achieving successful separation. Common CSPs are based on polysaccharides (e.g., cellulose and amylose derivatives), cyclodextrins, proteins, and synthetic chiral polymers. sigmaaldrich.com The mobile phase composition, flow rate, and temperature are optimized to maximize the resolution between the enantiomeric peaks. For a molecule like this compound, both normal-phase and reversed-phase chiral HPLC could be explored. The presence of a hydroxyl group allows for derivatization with a chromophoric or fluorophoric group, which can enhance detection sensitivity.

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic compounds that possess an acidic or basic functional group. nii.ac.jpresearchgate.net This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nii.ac.jp Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nii.ac.jpresearchgate.net

For a neutral compound like this compound, this method is not directly applicable. However, it could be employed if the alcohol is first derivatized to introduce an acidic or basic handle. For instance, the hydroxyl group could be esterified with a dicarboxylic acid to introduce a carboxylic acid functionality, which can then be resolved using a chiral amine as the resolving agent. The choice of resolving agent and solvent system is critical for achieving efficient separation, as these factors influence the solubility difference between the diastereomeric salts. researchgate.net

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a highly efficient method for obtaining a single enantiomer from a racemic mixture in theoretically 100% yield. princeton.eduprinceton.edu DKR combines a kinetic resolution step, which selectively reacts one enantiomer, with an in situ racemization of the unreacted enantiomer. princeton.eduprinceton.edu

For this compound, a chemoenzymatic DKR approach could be envisioned. This would involve the lipase-catalyzed acylation of one enantiomer of the alcohol, coupled with a metal-catalyzed racemization of the remaining, unreacted enantiomer. rsc.orgresearchgate.net Lipases are known to exhibit high enantioselectivity in the acylation of secondary alcohols. A suitable racemization catalyst, such as a ruthenium complex, would be required to continuously convert the less reactive enantiomer into the more reactive one. researchgate.netnih.gov The success of DKR depends on the careful selection of the enzyme, acyl donor, racemization catalyst, and reaction conditions to ensure that the rates of resolution and racemization are compatible and that side reactions are minimized. princeton.edursc.org While the DKR of tertiary alcohols can be challenging due to steric hindrance, the secondary alcohol in this compound makes it a more feasible candidate for this powerful resolution technique. rsc.org

Advanced Spectroscopic Methodologies and Interpretations for Structural Elucidation of 3 Methoxy 3 Methylbutan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of 3-Methoxy-3-methylbutan-2-ol by providing detailed information about the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

Detailed Spectral Assignments and Conformational Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra are expected to display distinct signals corresponding to each unique nucleus in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms in the alcohol and ether groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show five distinct signals. The hydroxyl proton (OH) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The methine proton at the C2 position, being attached to a carbon bearing an oxygen atom, is expected to resonate as a quartet downfield. The methyl group attached to C2 would appear as a doublet due to coupling with the C2 proton. The two methyl groups at C3 are chemically equivalent and would therefore produce a single sharp singlet. Finally, the methoxy (B1213986) protons would also appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to exhibit six unique carbon signals. The carbons bonded to oxygen (C2 and C3) would be the most deshielded, appearing furthest downfield. The C3 carbon, being a quaternary carbon bonded to three other carbons and an oxygen, would be significantly downfield. The C2 carbon, a secondary carbon attached to an oxygen, would also have a characteristic downfield shift. The remaining signals would correspond to the four methyl carbons, with the two equivalent methyls at C3 appearing as one signal.

Predicted ¹H and ¹³C NMR Data:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₃)~1.15 (d)~18
C2 (-CHOH)~3.60 (q)~76
C3 (-C(OCH₃)(CH₃)₂)-~75
C4, C5 (-CH₃)~1.20 (s)~25
C6 (-OCH₃)~3.20 (s)~49
OHVariable (br s)-

d: doublet, q: quartet, s: singlet, br s: broad singlet. Predictions are based on analysis of similar structures like 3,3-dimethylbutan-2-ol and 3-methyl-2-butanol. nih.govstudy.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the predicted assignments and establish the molecule's connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. A key correlation would be observed between the methine proton at C2 (~3.60 ppm) and the methyl protons at C1 (~1.15 ppm), confirming the structure of the secondary alcohol portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the proton quartet at ~3.60 ppm to the carbon at ~76 ppm (C2) and the proton singlet at ~3.20 ppm to the methoxy carbon at ~49 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include:

Correlations from the methoxy protons (~3.20 ppm) to the quaternary carbon C3 (~75 ppm).

Correlations from the equivalent C4/C5 methyl protons (~1.20 ppm) to the quaternary C3 carbon.

Correlations from the C1 methyl protons (~1.15 ppm) to both the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A significant NOE would be expected between the methoxy protons (~3.20 ppm) and the protons of the two methyl groups at C3 (~1.20 ppm), providing evidence of their spatial proximity.

Mass Spectrometry Techniques

Mass spectrometry provides vital information regarding the molecular weight and fragmentation patterns of a molecule, which are instrumental in confirming its identity and structure.

Fragmentation Pathways and Mechanism Elucidation

Upon electron ionization (EI), this compound (molar mass: 118.17 g/mol ) would form a molecular ion (M⁺˙) at m/z 118. This molecular ion is often unstable in alcohols and may be of low abundance. The primary fragmentation pathways are predictable based on the functional groups present.

A dominant fragmentation process for alcohols is alpha-cleavage , the breaking of a C-C bond adjacent to the oxygen atom. For this compound, two alpha-cleavage pathways are possible at the C2 position:

Loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized ion at m/z 103 .

Loss of the C(CH₃)₂(OCH₃) radical to form an ion at m/z 45 ([CH₃CH=OH]⁺), which is often a characteristic base peak for secondary alcohols of this type. chegg.com

Another significant fragmentation route involves the ether moiety. Cleavage of the C-C bond adjacent to the tertiary ether can lead to the formation of a stable oxonium ion at m/z 73 ([C(CH₃)₂(OCH₃)]⁺) through the loss of a •CH(OH)CH₃ radical. Loss of a methoxy radical (•OCH₃) is also possible, leading to an ion at m/z 87.

Predicted Key Mass Fragments:

m/z ValueProposed Fragment IdentityFragmentation Pathway
118[C₆H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
103[M - CH₃]⁺Alpha-cleavage at C2-C1
87[M - OCH₃]⁺Cleavage of methoxy group
73[C₄H₉O]⁺Cleavage of C2-C3 bond
45[C₂H₅O]⁺Alpha-cleavage at C2-C3

High-Resolution Mass Spectrometry for Isomer Differentiation

While nominal mass spectrometry can suggest fragmentation patterns, high-resolution mass spectrometry (HRMS) is essential for differentiating this compound from its isomers, such as 3-Methoxy-3-methylbutan-1-ol. HRMS measures the mass-to-charge ratio to several decimal places, allowing for the determination of the exact elemental composition of the molecular ion and its fragments.

For example, the molecular formula C₆H₁₄O₂ has a calculated exact mass of 118.0994. An HRMS measurement confirming this exact mass would distinguish it from other compounds with a nominal mass of 118 but different elemental formulas. Furthermore, the exact masses of key fragments (e.g., m/z 103, 73, and 45) can be used to confirm their elemental compositions, providing definitive evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule. This level of precision is critical for distinguishing between isomers that may produce fragments with the same nominal mass but different compositions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups would appear as sharp peaks in the 3000-2850 cm⁻¹ region. Two distinct C-O stretching vibrations are expected in the fingerprint region: one for the C-OH bond of the secondary alcohol (around 1100 cm⁻¹ ) and another for the C-O-C bond of the ether (around 1150-1085 cm⁻¹ ). chemicalbook.com

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds tend to produce stronger signals. Therefore, the C-H stretching and bending modes would be prominent. The C-O stretching vibrations would also be visible, though potentially weaker than in the IR spectrum. The O-H stretch is typically a weak and broad band in Raman spectra. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational characteristics, confirming the presence and environment of its key functional groups.

Predicted Vibrational Frequencies:

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3600-3200 (Strong, Broad)Weak, Broad
C-H Stretch (sp³)3000-2850 (Strong, Sharp)Strong, Sharp
C-H Bend1470-1365 (Medium)Medium
C-O Stretch (Ether)1150-1085 (Strong)Medium
C-O Stretch (Alcohol)~1100 (Strong)Medium

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Chiroptical Properties

A thorough investigation into the chiroptical spectroscopy of this compound for the assignment of its absolute configuration reveals a significant gap in publicly accessible scientific literature and databases. Despite extensive searches for experimental and computational data related to Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) of this specific compound, no detailed research findings or data tables could be retrieved.

Chiroptical spectroscopic methods, such as ECD and VCD, are powerful techniques for determining the absolute stereochemistry of chiral molecules. dntb.gov.uamdpi.com These methods rely on the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints that are highly sensitive to the three-dimensional arrangement of atoms in a molecule. sigmaaldrich.comdtu.dk For a definitive assignment of the absolute configuration, experimental spectra are typically compared with quantum chemical calculations for all possible stereoisomers. mdpi.com

While the principles of applying ECD and VCD to chiral alcohols are well-established, the scientific community has not yet published specific studies focusing on this compound. Searches for relevant spectroscopic data, including experimental spectra and theoretical calculations, did not yield any results for this particular compound.

Consequently, the creation of a detailed and scientifically accurate article adhering to the requested outline, which would necessitate in-depth research findings and data tables, is not feasible at this time. The absence of such foundational data prevents a meaningful discussion and interpretation of the chiroptical properties of this compound and its absolute configuration assignment. Further experimental and computational research on this compound is required to enable a comprehensive analysis as outlined.

Computational Chemistry and Theoretical Studies on 3 Methoxy 3 Methylbutan 2 Ol

Quantum Chemical Calculations of Molecular Conformations and Energetics

There is no available research detailing the quantum chemical calculations of the molecular conformations and energetics of 3-Methoxy-3-methylbutan-2-ol. Such studies would typically involve the use of methods like Hartree-Fock or post-Hartree-Fock calculations to identify the most stable three-dimensional arrangements of the molecule (conformers) and to determine their relative energies. This information is crucial for understanding the molecule's physical and chemical properties.

Theoretical Prediction of Spectroscopic Parameters

No theoretical predictions of the spectroscopic parameters for this compound have been reported. Computational methods are often employed to calculate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can be invaluable in interpreting experimental data and confirming the structure of a compound.

Mechanistic Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. However, the application of DFT to understand the reactivity of this compound has not been documented.

Transition State Analysis of Key Reactions

A critical aspect of mechanistic studies is the analysis of transition states, which are the high-energy structures that molecules pass through during a chemical reaction. No DFT studies concerning the transition state analysis of reactions involving this compound are present in the current body of scientific literature.

Reaction Coordinate Mapping

Reaction coordinate mapping, which illustrates the energy profile of a reaction as it progresses from reactants to products, is another area where computational chemistry provides significant insights. At present, there are no published reaction coordinate maps for chemical transformations involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of how a molecule interacts with its environment, such as solvent molecules. There is no evidence of molecular dynamics simulations having been performed to investigate the solvent effects and intermolecular interactions of this compound.

Derivatization and Functional Group Transformations of 3 Methoxy 3 Methylbutan 2 Ol

Esterification Reactions and Their Applications

The secondary hydroxyl group of 3-methoxy-3-methylbutan-2-ol can undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent.

The direct esterification with a carboxylic acid is an equilibrium process that is often driven to completion by removing the water formed during the reaction. Common acidic catalysts include sulfuric acid and p-toluenesulfonic acid. Given the presence of an acid-sensitive tertiary ether group, milder conditions are generally preferred to prevent potential side reactions such as ether cleavage.

A notable challenge in the esterification of secondary alcohols containing a β-alkoxy group is their susceptibility to decomposition in the presence of strong acids. google.com For structurally similar compounds, such as other β-alkoxy secondary alcohols, specialized catalysts have been employed to achieve high yields. For instance, cation exchange resins in their salt form have been successfully used as catalysts for the esterification of related ether-alcohols, minimizing decomposition and leading to high yields of the desired ester. google.com

The resulting esters of this compound are of interest in various industrial applications, including their potential use as solvents, plasticizers, and fragrance components, owing to the introduction of both polar and nonpolar characteristics within the same molecule.

Table 1: Representative Esterification Reactions of Secondary Alcohols

Carboxylic Acid/Derivative Reagent/Catalyst Product Potential Application
Acetic Anhydride Pyridine 3-Methoxy-3-methylbutan-2-yl acetate Solvent, Fragrance
Propanoic Acid Sulfuric Acid (cat.) 3-Methoxy-3-methylbutan-2-yl propanoate Flavoring agent
Benzoyl Chloride Triethylamine 3-Methoxy-3-methylbutan-2-yl benzoate Plasticizer

Note: This table represents plausible reactions based on general principles of organic chemistry; specific experimental data for this compound may vary.

Etherification and Transetherification Reactions

The hydroxyl group of this compound can also be converted into an ether linkage through etherification reactions. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The secondary nature of the alcohol in this compound means that elimination reactions can compete with the desired substitution, particularly if a bulky alkyl halide is used.

Acid-catalyzed dehydration of secondary alcohols can lead to the formation of symmetrical ethers. google.com However, this method is often accompanied by the formation of alkenes as byproducts, and the reaction conditions must be carefully controlled. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, direct etherification of a secondary alcohol with a primary alcohol can be achieved using catalysts such as iron(III) triflate. nih.govacs.org This method has shown selectivity in forming unsymmetrical ethers from secondary benzylic alcohols and primary alcohols, though its efficacy with aliphatic secondary alcohols like this compound would require experimental verification. nih.govacs.org

Transetherification, the exchange of an alkyl group of an ether with an alcohol, can also be a viable pathway for modifying the ether functionality of this compound, although this would typically require activation of the tertiary ether group, which is generally less reactive than the secondary hydroxyl group.

Formation of Carbon-Carbon Bonds (e.g., via Grignard, Organolithium Reagents)

The reactivity of this compound with organometallic reagents such as Grignard and organolithium reagents is dominated by the acidic proton of the hydroxyl group. In the presence of these strong bases, the alcohol is readily deprotonated to form a magnesium or lithium alkoxide. This acid-base reaction is typically fast and exothermic.

Once the hydroxyl group is deprotonated, the resulting alkoxide is generally unreactive towards further nucleophilic attack at the carbon bearing the oxygen. The ether linkage is also relatively inert to Grignard and organolithium reagents under standard conditions. Therefore, to achieve carbon-carbon bond formation at the carbon bearing the hydroxyl group, it would first be necessary to oxidize the alcohol to a ketone. The resulting ketone, 3-methoxy-3-methylbutan-2-one, could then react with a Grignard or organolithium reagent to form a tertiary alcohol.

Table 2: Predicted Reactivity with Organometallic Reagents

Organometallic Reagent Initial Reaction Subsequent Steps for C-C Bond Formation Final Product
Methylmagnesium bromide Deprotonation of the hydroxyl group 1. Oxidation of the alcohol to a ketone. 2. Reaction of the ketone with a second equivalent of the Grignard reagent. 2,3-Dimethyl-3-methoxybutan-2-ol

Note: This table outlines a plausible synthetic route as direct C-C bond formation at the secondary alcohol carbon is not feasible without prior oxidation.

Selective Functionalization of Hydroxyl and Ether Moieties

The presence of two distinct functional groups in this compound allows for selective transformations, provided that appropriate reagents and reaction conditions are chosen.

Regioselectivity in the functionalization of this compound is primarily concerned with the differential reactivity of the hydroxyl and ether groups. The hydroxyl group is generally more nucleophilic and acidic than the ether group, making it the preferential site of reaction for a wide range of electrophilic and basic reagents.

For instance, in acylation or silylation reactions, the hydroxyl group can be selectively protected in the presence of the ether. This is a common strategy in multi-step organic synthesis to temporarily mask the reactivity of the alcohol while transformations are carried out elsewhere in the molecule.

Table 3: Examples of Regioselective Reactions

Reagent Reaction Type Selective Site of Reaction Product
tert-Butyldimethylsilyl chloride (TBDMSCl) Silylation (Protection) Hydroxyl group 2-(tert-Butyldimethylsilyloxy)-3-methoxy-3-methylbutane
Acetic anhydride Acylation (Esterification) Hydroxyl group 3-Methoxy-3-methylbutan-2-yl acetate

Chemoselectivity in the context of this compound refers to the preferential reaction of one functional group over the other. As mentioned, the hydroxyl group is the more reactive of the two, allowing for a high degree of chemoselectivity. For example, oxidation of this compound with a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) would selectively convert the secondary alcohol to a ketone without affecting the ether linkage.

Stereoselectivity is also a key consideration in the reactions of this compound, as it is a chiral molecule (assuming it is not present as a racemic mixture). Reactions at the stereocenter (the carbon bearing the hydroxyl group) can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For instance, an SN2 reaction at this center would proceed with inversion of stereochemistry.

Furthermore, the chiral nature of this compound could be exploited by using it as a chiral auxiliary to control the stereochemical outcome of reactions on other molecules. However, specific applications of this compound in this context are not widely documented.

Applications of 3 Methoxy 3 Methylbutan 2 Ol in Advanced Organic Synthesis

Development of New Synthetic Reagents and Catalysts:The chemical literature does not contain instances of 3-Methoxy-3-methylbutan-2-ol being used as a precursor for the development of new reagents or catalysts for organic synthesis.

Due to the absence of specific, verifiable research findings on this compound for these advanced applications, generating a thorough and scientifically accurate article that adheres strictly to the requested outline is not possible. Proceeding would require speculation or the incorrect use of data pertaining to its structural isomer, which would violate the core principles of scientific accuracy.

Emerging Research Directions and Future Perspectives for 3 Methoxy 3 Methylbutan 2 Ol

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards sustainability has spurred research into greener synthesis routes for valuable compounds like 3-Methoxy-3-methylbutan-2-ol. Green chemistry principles—such as maximizing atom economy, utilizing renewable feedstocks, and employing safer, non-toxic reagents—are central to this effort. While specific research on the green synthesis of this compound is still developing, analogous processes for similar molecules highlight promising strategies.

One key approach involves the use of bio-based starting materials. For instance, the sustainable synthesis of the related compound 3-methoxybutan-2-one has been demonstrated starting from acetoin, a chemical that can be produced from the biomass fermentation. This reaction utilizes dimethyl carbonate as a non-toxic methylating agent, replacing hazardous alternatives like dimethyl sulfate, and can be performed solvent-free, significantly improving the process mass intensity (PMI).

Another avenue is the application of heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying purification and reducing waste. Zeolite and sulfonic acid-type ion-exchange resins have been effectively used in the synthesis of other alkoxy alcohols, such as 3-methoxy-3-methyl-1-butanol. These catalysts facilitate reactions under milder conditions and can be recycled, aligning with green chemistry goals. A patented method for producing 3-methoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-ol and methanol (B129727) highlights the use of a heterogeneous acid catalyst to achieve a process with minimal by-products and high atom economy.

The table below summarizes potential green chemistry strategies applicable to the synthesis of this compound, based on established methods for analogous compounds.

Green Chemistry PrincipleProposed Application for this compound SynthesisPotential Benefits
Use of Renewable Feedstocks Synthesis from bio-derived precursors like 3-hydroxy-3-methyl-2-butanone (a derivative of acetoin).Reduced reliance on fossil fuels; lower carbon footprint.
Safer Reagents Utilization of dimethyl carbonate for methylation instead of toxic methyl halides or sulfates.Improved process safety; reduced environmental impact of waste streams.
Catalysis Employment of solid acid catalysts (e.g., zeolites, ion-exchange resins) for etherification or hydration steps.Ease of catalyst separation and recycling; potential for milder reaction conditions.
Process Intensification Development of solvent-free or one-pot synthesis procedures.Higher process mass intensity (PMI); reduced energy consumption for solvent removal.

Flow Chemistry Applications in Production and Derivatization

Flow chemistry, or continuous-flow manufacturing, is a transformative technology that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and product purity. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.net These characteristics are particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

While specific flow synthesis protocols for this compound are not yet widely published, the principles of flow chemistry are directly applicable to its production and subsequent chemical modification (derivatization). The synthesis of fine chemicals and pharmaceuticals is increasingly moving towards continuous processes to improve efficiency and safety. researchgate.netresearchgate.net

Potential Flow Chemistry Applications:

Production: The synthesis of this compound, potentially through the methoxylation of an appropriate precursor, could be adapted to a continuous-flow setup. Using a packed-bed reactor containing a solid acid catalyst would combine the benefits of heterogeneous catalysis with the precise control of a flow system, leading to higher yields and purity.

Derivatization: The hydroxyl group of this compound is a prime site for derivatization, such as esterification or etherification. Performing these reactions in a flow system allows for rapid heating and cooling, enabling the use of higher temperatures to accelerate reaction rates without compromising safety. This facilitates the high-throughput synthesis of a library of derivatives for screening in various applications.

The table below outlines the advantages of applying flow chemistry to the synthesis and derivatization of this compound compared to traditional batch methods.

FeatureBatch ProcessingFlow Chemistry
Heat Transfer Limited by vessel surface area; potential for thermal runaways.High surface-area-to-volume ratio; excellent heat dissipation and precise temperature control. researchgate.net
Safety Large volumes of reagents and hazardous intermediates present at one time.Small reactor volume contains only minimal amounts of material at any given moment, inherently safer. researchgate.net
Scalability Scaling up often requires complete process redesign ("scale-up issues").Production is scaled by running the system for longer periods ("scaling-out"); seamless transition from lab to production. researchgate.net
Purity & Yield Mixing inefficiencies and temperature gradients can lead to side products.Homogeneous mixing and stable temperatures result in higher purity and improved yields. researchgate.net
Automation Can be automated, but often with complex robotics.Inherently suitable for automation, allowing for unattended operation and process optimization.

Advanced Materials Science Applications (e.g., specific polymer synthesis)

The bifunctional nature of this compound, containing both a hydroxyl group and an ether linkage, makes it a promising candidate for applications in materials science, particularly as a monomer for polymer synthesis or as a performance-enhancing additive in formulations.

While the direct polymerization of this compound is a nascent field of study, its structural features suggest significant potential. The hydroxyl group can act as a site for polymerization, allowing the molecule to be incorporated into various polymer backbones, such as polyethers or polyesters. Alcohols are versatile monomers used in the synthesis of a wide range of polymers. For example, research has shown that alcohols can be reacted with other monomers like cyclic enol ethers and vinyl ethers to create sequence-controlled copolymers with well-defined properties. acs.orgbohrium.com The synthesis of polyethers can also be achieved through the direct polymerization of diols or other alcohols containing multiple hydroxyl groups. researchgate.netgoogle.com

A closely related compound, 3-methoxy-3-methyl-1-butanol (MMB), is already widely used in the coatings industry. It functions as a slow-evaporating solvent and coalescing agent in paints, inks, and lacquers, improving flow, adhesion, and film formation. atamankimya.comcelanese.com This established application in materials science suggests that this compound could exhibit similar or complementary properties as a solvent, plasticizer, or additive in advanced material formulations.

Potential Materials Science Roles:

Polymer Monomer: The secondary alcohol group allows it to act as a monomer in condensation polymerization to form polyesters or as an initiator for ring-opening polymerization to create polyethers. The pendant methoxy-methyl group would introduce flexibility and alter the polarity of the resulting polymer chain.

Reactive Diluent/Modifier: In resin systems like epoxies or polyurethanes, the hydroxyl group could react into the polymer network, covalently bonding the molecule to the material. This could be used to modify properties such as viscosity, flexibility, and surface characteristics.

Performance Additive: Drawing parallels from MMB, it could be explored as a high-performance solvent or coalescing agent in coatings, adhesives, and inks, potentially offering a unique evaporation profile and solvency characteristics. celanese.com

Integration with Machine Learning for Reaction Optimization and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling rapid optimization of reaction conditions and prediction of reaction outcomes. acs.orgresearchgate.net ML algorithms can analyze vast datasets from chemical literature and experimental results to identify complex patterns and relationships that are not immediately obvious to human researchers. researchgate.net

For a molecule like this compound, ML can be a powerful tool to accelerate the development of efficient and sustainable synthesis routes. An ML-driven approach involves defining the reaction parameters to be optimized (e.g., catalyst type, solvent, temperature, concentration) and the desired objectives (e.g., maximizing yield, minimizing by-products). acs.org The ML model can then predict the outcome of new experiments and suggest the optimal conditions, which can be validated in the lab. This "self-optimization" loop dramatically reduces the number of experiments needed to perfect a chemical process. acs.org

Key Areas for ML Integration:

Reaction Condition Optimization: ML models can be trained on experimental data to predict the yield and selectivity of the synthesis of this compound under various conditions. This allows for the in silico identification of optimal parameters before extensive lab work is undertaken.

Catalyst Discovery: By analyzing the structural features of known catalysts and their performance, ML algorithms can suggest novel or more effective catalysts for a specific transformation, such as the selective etherification required to produce the target molecule.

Predicting Derivatization Outcomes: When developing derivatives of this compound, ML can predict the most likely products and their yields when the molecule is subjected to various reagents, guiding synthetic strategy for creating new materials or biologically active compounds.

This data-driven approach, often coupled with automated robotic platforms, represents the future of chemical synthesis, enabling faster discovery and more efficient production of valuable molecules like this compound. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-Methoxy-3-methylbutan-2-ol in laboratory settings?

  • Methodological Answer : A common approach involves acid-catalyzed etherification of 3-methylbutan-2-ol with methanol under controlled conditions. For example, oxidation of 3-methylbutan-2-ol using acidified potassium dichromate (VI) can yield intermediates for further functionalization . Williamson synthesis, utilizing alkoxide nucleophiles and alkyl halides, is also viable for introducing the methoxy group . Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products like ketones or dehydration byproducts.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for purity assessment and identifying volatile byproducts. The compound’s molecular ion peak (m/z ≈ 118) and fragmentation patterns can confirm its structure .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR signals for methoxy (-OCH3_3) protons appear as a singlet near δ 3.2–3.4 ppm, while the hydroxyl proton may be observed as a broad peak if not derivatized. 13^{13}C NMR distinguishes quaternary carbons in the branched structure .
  • Infrared (IR) Spectroscopy : O-H stretching (3200–3600 cm1^{-1}) and C-O-C ether linkages (1050–1150 cm1^{-1}) provide functional group confirmation .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point) across literature sources?

  • Methodological Answer : Cross-reference data from authoritative databases like NIST Chemistry WebBook and supplier catalogs (e.g., Kanto Reagents ). For example, NIST reports a boiling point of ~174°C, while supplier data may vary slightly due to purity grades. Validate experimental measurements using calibrated equipment and compare against high-purity standards. Contradictions often arise from differences in sample purity or measurement protocols, necessitating replication under controlled conditions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in acid-catalyzed etherification reactions?

  • Methodological Answer :
  • Temperature Control : Maintain reaction temperatures below 100°C to minimize dehydration side reactions.
  • Catalyst Selection : Sulfuric acid is commonly used, but para-toluenesulfonic acid (p-TsOH) may reduce charring.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance methoxide ion reactivity.
  • In Situ Derivatization : Protect the hydroxyl group via silylation (e.g., TMSCl) to prevent self-condensation . Post-reaction, purify via fractional distillation (bp ~174°C ).

Q. How can researchers analyze and resolve contradictions in spectral data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Overlay experimental NMR/IR spectra with reference data from NIST or peer-reviewed studies.
  • Isotopic Labeling : Use 18^{18}O-labeled methanol to trace methoxy group incorporation and confirm ether bond formation.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational spectra, aiding in peak assignment .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH Buffering : Conduct stability assays in buffered solutions (pH 2–12) to assess hydrolysis susceptibility.
  • Kinetic Monitoring : Use HPLC or GC-MS to quantify degradation products (e.g., 3-methylbutan-2-ol or methoxy derivatives) over time.
  • Thermodynamic Studies : Calculate activation energy (Ea_a) via Arrhenius plots to predict shelf-life under storage conditions .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound for kinetic studies?

  • Methodological Answer :
  • Chromatographic Purity : Use GC-MS with a polar column (e.g., DB-WAX) to separate and quantify impurities.
  • Elemental Analysis : Verify %C, %H, and %O against theoretical values (C6_6H14_{14}O2_2: C 60.98%, H 11.94%, O 27.08%).
  • Differential Scanning Calorimetry (DSC) : A sharp melting point indicates high crystallinity and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.